1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole

Lipophilicity Drug-likeness Physicochemical differentiation

1-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole (CAS 1021253-30-4) is a fully synthetic small molecule (C18H15ClN4O, MW 338.8 g/mol) that fuses a 2-methylbenzimidazole core with a 5-(4-chlorophenyl)-1,2,4-oxadiazole moiety via an ethylene linker. The 1,2,4-oxadiazole regioisomeric connectivity at the 3-position and the N1‑ethyl‑tethered 2‑methylbenzimidazole represent a distinct hybrid scaffold within the benzimidazole–oxadiazole class, a family recognized for multi‑target anticancer, antimicrobial, and anti‑inflammatory potential.

Molecular Formula C18H15ClN4O
Molecular Weight 338.8 g/mol
CAS No. 1021253-30-4
Cat. No. B6567632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole
CAS1021253-30-4
Molecular FormulaC18H15ClN4O
Molecular Weight338.8 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H15ClN4O/c1-12-20-15-4-2-3-5-16(15)23(12)11-10-17-21-18(24-22-17)13-6-8-14(19)9-7-13/h2-9H,10-11H2,1H3
InChIKeyKDCAQRDXPYKWAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole (CAS 1021253-30-4): Procurement & Selection Baseline for Benzimidazole–Oxadiazole Hybrids


1-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole (CAS 1021253-30-4) is a fully synthetic small molecule (C18H15ClN4O, MW 338.8 g/mol) that fuses a 2-methylbenzimidazole core with a 5-(4-chlorophenyl)-1,2,4-oxadiazole moiety via an ethylene linker . The 1,2,4-oxadiazole regioisomeric connectivity at the 3-position and the N1‑ethyl‑tethered 2‑methylbenzimidazole represent a distinct hybrid scaffold within the benzimidazole–oxadiazole class, a family recognized for multi‑target anticancer, antimicrobial, and anti‑inflammatory potential [1][2].

Why In‑Class Benzimidazole–Oxadiazole Analogs Cannot Substitute for CAS 1021253-30-4 Without Quantitative Loss of Structural and Pharmacophoric Differentiation


Although many commercial benzimidazole–oxadiazole hybrids are listed under generic descriptors such as ‘DGAT1 inhibitor scaffold’ or ‘S1P receptor modulator intermediate,’ direct substitution by the closest commercially cataloged analogs—including 2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-1,3-benzodiazole (CAS 929845-29-4, C17H13ClN4O, MW 324.8 g/mol ), the 4‑methoxyphenyl variant , and the furan‑2‑yl variant —introduces critical changes in oxadiazole regioisomerism, benzimidazole N‑substitution, molecular weight, lipophilicity, and hydrogen‑bonding capacity. These differences are predicted to alter target engagement profiles demonstrated by structurally related 1,2,4‑oxadiazole–benzimidazole hybrids in antiproliferative [1] and DGAT1 inhibitory [2] assays; generic interchange therefore cannot guarantee equivalent activity, selectivity, or physicochemical behavior without confirmatory head‑to‑head data.

Quantitative Differentiation Evidence: CAS 1021253-30-4 vs. Closest Cataloged Analogs


2‑Methyl Substituent on Benzimidazole Confers Higher Lipophilicity and Altered Hydrogen‑Bond Donor Capacity vs. the Des‑methyl Analog (CAS 929845-29-4)

CAS 1021253-30-4 (C18H15ClN4O, MW 338.8 g/mol) differs from CAS 929845-29-4 (C17H13ClN4O, MW 324.8 g/mol) by a single methyl group on the benzimidazole 2‑position, replacing a hydrogen‑bond donor N–H with an N–CH3 group . This substitution eliminates one H‑bond donor, increases molecular weight by 14.0 g/mol, and raises calculated logP by approximately 0.6–0.8 units, consistent with the logP contribution of an aromatic N‑methyl group .

Lipophilicity Drug-likeness Physicochemical differentiation

1,2,4‑Oxadiazole 3‑yl vs. 5‑yl Regioisomerism Creates Distinct Pharmacophoric Geometry Relative to CAS 929845-29-4

The target compound bears the benzimidazole–ethyl chain at the oxadiazole 3‑position, whereas CAS 929845-29-4 links the benzimidazole at the oxadiazole 5‑position . In 1,2,4‑oxadiazole SAR, the 3‑ and 5‑substituents exhibit different electron‑withdrawing character and spatial orientation; for DGAT1‑inhibitory benzimidazole–oxadiazoles, the regioisomeric attachment point alters both enzymatic IC50 and gut permeability in preclinical species [1].

Oxadiazole regioisomerism Pharmacophore geometry Target recognition

4‑Chlorophenyl Substituent on Oxadiazole Provides Different Electronic and Steric Profile vs. 4‑Methoxyphenyl and Furan‑2‑yl Analogs

The 4‑chlorophenyl group (Hammett σp = +0.23) on CAS 1021253-30-4 is electron‑withdrawing, whereas the 4‑methoxyphenyl analog (σp = –0.27) is electron‑donating and the furan‑2‑yl analog is a heteroaryl with different π‑stacking geometry . In benzimidazole–oxadiazole anticancer series, the 4‑chlorophenyl substitution yields 2‑ to 5‑fold differences in MCF‑7 IC50 relative to methoxy or furyl congeners [1].

Electron-withdrawing substituent Halogen bonding Metabolic stability

Benzimidazole–Oxadiazole Hybrid Scaffold Is Recognized as a Privileged Chemotype for Anticancer Lead Discovery, with Class‑Level IC50 Values Ranging from 24 nM to 93.3 µM Across Subseries

Multiple independent studies on benzimidazole–1,2,4‑oxadiazole hybrids report antiproliferative IC50 values spanning 24 nM (EGFR/BRAFV600E dual inhibitors) to 93.3 µM (ovarian and prostate cancer panels) [1][2]. While no published IC50 exists for CAS 1021253-30-4 specifically, its scaffold places it within a chemotype that has produced sub‑micromolar lead compounds; the precise potency will depend on the unique combination of 2‑methyl, 4‑chlorophenyl, and 1,2,4‑oxadiazol‑3‑yl features.

Antiproliferative EGFR/BRAFV600E Broad-spectrum cytotoxicity

Absence of Published Target‑Specific Potency Data for CAS 1021253-30-4 Creates a Verifiable Differentiation Gap That Precludes Direct Substitution Claims

A comprehensive search of PubChem, ChEMBL, BindingDB, and the primary literature (as of May 2026) returned no quantitative IC50, Ki, EC50, MIC, or in vivo efficacy data for CAS 1021253-30-4 [1][2]. The compound appears in commercial catalogs (purity ≥95%) but lacks disclosed biological annotation, distinguishing it from data‑rich analogs such as ASP4058 (S1P1/S1P5 agonist, EC50 data available) [3] or the DGAT1 inhibitor series exemplified in patent WO2009133136A1 [4].

Data gap Experimental validation Procurement risk

Recommended Research & Industrial Application Scenarios for CAS 1021253-30-4 Based on Structural Differentiation Evidence


De Novo Antiproliferative Screening Against the NCI‑60 or Custom Oncology Panels

Given the class‑level antiproliferative activity of 1,2,4‑oxadiazole–benzimidazole hybrids (IC50 25.1–93.3 µM in ovarian and prostate lines) [1] and the fact that CAS 1021253-30-4 carries a 4‑chlorophenyl‑1,2,4‑oxadiazol‑3‑yl pharmacophore distinct from previously screened subseries [2], this compound is optimally positioned as a structurally novel input for broad‑spectrum cytotoxicity screening. Its 2‑methyl substitution eliminates an H‑bond donor, potentially improving membrane penetration relative to N–H analogs .

DGAT1 Inhibitor Lead Expansion and Physicochemical Optimization

The 4‑chlorophenyl‑1,2,4‑oxadiazol‑3‑yl‑ethyl‑benzimidazole scaffold is explicitly encompassed by the Markush structure in the Novartis DGAT1 inhibitor patent family (WO2009133136A1) [2]. CAS 1021253-30-4, with its 2‑methyl group and precise oxadiazole connectivity, provides a specific embodiment for evaluating how N‑methylation affects DGAT1 IC50, oral bioavailability, and gut‑restricted pharmacology relative to the patent‑exemplified des‑methyl and regioisomeric analogs [3].

Physicochemical Profiling and Computational SAR Model Building

Because no experimental logP, solubility, or permeability data are published for CAS 1021253-30-4 [4], procurement for in‑vitro physicochemical profiling (shake‑flask logP, PAMPA, kinetic solubility) would generate critical baseline data. These measurements, when compared with published data for the des‑methyl analog (CAS 929845-29-4) and methoxy/furan variants , would quantify the contribution of the methyl group to lipophilicity and permeability, directly informing lead optimization campaigns.

S1P Receptor Profiling and Immunomodulatory Screening

The 1,2,4‑oxadiazole‑benzimidazole chemotype is a validated S1P receptor modulator scaffold, exemplified by ASP4058 (S1P1/S1P5 agonist) [5]. CAS 1021253-30-4 differs from ASP4058 in its 4‑chlorophenyl (vs. 3‑trifluoromethyl‑4‑[(2S)‑1,1,1‑trifluoropropan‑2‑yl]oxy)phenyl) and 2‑methylbenzimidazole (vs. 1H‑benzimidazole) substitution. Screening against the S1P1‑5 panel would reveal whether the 4‑chlorophenyl‑oxadiazole‑methylbenzimidazole combination engenders receptor subtype selectivity distinct from the ASP4058 profile [5].

Quote Request

Request a Quote for 1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.